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The functionality of dynamic DNA nanostructures is rooted in several key principles:

DNA Self-Assembly: The primary method for construction is the bottom-up self-assembly of

DNA strands into prescribed two- and three-dimensional shapes.[8] The most prominent

technique is DNA origami, where a long, single-stranded "scaffold" (often from a viral

genome) is folded into a desired shape by hundreds of short "staple" strands.[8][9]

Stimuli-Responsiveness: These structures can be designed to respond to a wide array of

internal and external stimuli.[1][10] This is often achieved by incorporating specific DNA

sequences or modifications that change conformation or binding properties in response to

triggers like pH, temperature, light, enzymes, or the presence of specific molecules like ATP

or metal ions.[6][11]

Toehold-Mediated Strand Displacement: This is a crucial mechanism for creating dynamic

and reconfigurable systems.[4] A DNA strand can displace another strand from a duplex,

initiated by binding to a short, single-stranded "toehold" region. This process is highly

programmable and forms the basis for DNA-based logic gates and molecular machines.[4]

[12][13]

Application Note 1: pH-Responsive DNA Origami
Nanocapsule for Controlled Drug Delivery
This application note describes the design and assembly of a DNA origami nanocapsule that

can encapsulate a molecular cargo and release it in response to a change in pH, a common

trigger in tumor microenvironments.[14][15]
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Workflow for pH-Responsive Nanocapsule
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Caption: Experimental workflow for creating a pH-responsive drug delivery vehicle.

Mechanism of pH-Sensing Latch
The capsule is held closed by pH-sensitive "latches". These latches are composed of DNA

strands that form a stable triplex structure at acidic pH (e.g., pH < 7) through Hoogsteen base

pairing, locking the capsule. As the pH increases to neutral or alkaline levels (pH > 7.2), the

triplex destabilizes, the latch opens, and the cargo is released.[14][15]
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Caption: The pH-triggered opening and closing mechanism of the DNA nanocapsule.

Experimental Protocol: Design, Assembly, and
Purification
1. Design:

Design the DNA origami nanocapsule using software like caDNAno.[14] The design consists

of two halves connected by flexible single-stranded DNA hinges.

Incorporate pH-sensitive latch strands. These typically involve a hairpin structure and a

complementary single-stranded counterpart designed to form a DNA triplex at a specific pH.

[14][15]

2. Self-Assembly:

Prepare a folding reaction mixture in a single pot.[15]

Mix the scaffold DNA (e.g., p8064) with a 7.5x molar excess of all staple strands in the

folding buffer.

Perform thermal annealing by heating the mixture to 65°C and then slowly cooling to 12°C

over approximately 48 hours.[15]

3. Purification:

Purify the assembled nanostructures from excess staple strands using spin filtration with

molecular weight cutoff filters (e.g., 100 kDa MWCO Amicon filters).[15]

Wash the sample multiple times with the appropriate buffer to ensure high purity.[16]

Quantitative Data: Assembly and Response Parameters
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Parameter Value / Condition Reference

Scaffold DNA p8064 (8064 nucleotides) [15]

Staple Strand Excess 7.5x molar excess [15]

Final Scaffold Concentration 20 nM [14]

Folding Buffer (FOB)
1x TAE, 15-20 mM MgCl₂, 5

mM NaCl
[14][15]

Annealing Protocol

65°C to 12°C, with rates of

~1°C/15min then

~0.25°C/45min

[15]

pH Latch Composition
20-bp hairpin and 20-nt ssDNA

counterpart
[14]

pH Transition (pKₐ) ~7.2 (tunable by sequence) [15]

Dimensions (Closed) ~55 nm x 35 nm x 25 nm [15]

Application Note 2: DNA 'AND' Logic Gate for
microRNA Detection
This application note details the construction of a DNA-based "AND" logic gate that produces a

fluorescent output only in the presence of two distinct microRNA (miRNA) inputs. Such devices

are valuable for precise disease diagnostics.[12][17]

Logical Relationship of an 'AND' Gate
An AND gate produces a "TRUE" (or "1") output if and only if both Input A AND Input B are

present. In this molecular system, the inputs are specific miRNA sequences, and the output is a

fluorescent signal.[18][19]
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Caption: Logical flow of a two-input DNA 'AND' gate for miRNA detection.

Experimental Protocol: Logic Gate Operation
1. Component Design:

Gate Complex: Design a multi-stranded DNA complex that holds a fluorophore and a

quencher in close proximity, resulting in no signal (OFF state). This complex has two distinct

toehold regions, each complementary to one of the target miRNAs.[19]

Input Strands: The target miRNA sequences (e.g., miR-21 and miR-195) serve as the inputs.

[17]

Output: The output is the separation of the fluorophore from the quencher, leading to a

detectable fluorescent signal (ON state).

2. Reaction Mechanism:

The reaction is a sequential, two-step strand displacement cascade.

Step 1: The first miRNA input binds to its corresponding toehold on the gate complex,

displacing an intermediate strand. This partially reconfigures the gate but does not yet

release the quencher.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b13407470?utm_src=pdf-body-img
https://pubs.acs.org/doi/10.1021/acssynbio.3c00474
https://pubs.acs.org/doi/10.1021/ac403661z
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13407470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 2: The second miRNA input binds to a newly exposed toehold on the reconfigured

complex. This triggers the final strand displacement reaction, releasing the quencher-bearing

strand and allowing the fluorophore to emit light.

3. Measurement:

Mix the gate complex with the sample containing potential miRNA inputs in a suitable buffer.

Incubate at a constant temperature (e.g., 25°C).

Monitor the fluorescence intensity over time using a fluorometer. A significant increase in

fluorescence indicates the presence of both target miRNAs.

Quantitative Data: Typical Reaction Components
Component

Typical
Concentration

Purpose Reference

Gate Complex 50 - 100 nM

The core

computational

element, initially

quenched.

[19]

Input miRNA Strands 1 - 200 nM
The specific molecular

triggers for the gate.
[17][18]

Reaction Buffer
1x TE Buffer with 12.5

mM MgCl₂

Provides stable ionic

conditions for

hybridization.

[20]

Temperature 25 - 55 °C

Optimized for specific

strand displacement

kinetics.

[20]

Incubation Time 60 - 120 minutes

Time required for the

reaction to reach

completion.

[20]

General Protocols for Dynamic DNA Nanostructures
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Protocol 1: General DNA Origami Purification
After self-assembly, it is crucial to purify the folded nanostructures from the excess staple

strands for most applications.[21]

Preparation: Pre-wash a centrifugal filter unit (e.g., Amicon Ultra, 100 kDa MWCO) with

nuclease-free water to remove any preservatives.

Loading: Load the crude origami sample (typically 50-100 µL) into the filter unit.

Centrifugation: Centrifuge at a moderate speed (e.g., 5,000 x g) for 5-10 minutes, or until the

sample volume is reduced to ~20 µL. Discard the flow-through, which contains the excess

staples.

Washing: Add 400-500 µL of the desired storage buffer (e.g., FOB with lower MgCl₂) to the

concentrated sample in the filter unit.

Repeat: Repeat the centrifugation and washing steps 3-5 times to ensure high purity.

Recovery: After the final spin, recover the purified, concentrated DNA nanostructures by

pipetting the sample from the filter membrane. Store at 4°C.[22]

Protocol 2: Characterization by Dynamic Light
Scattering (DLS)
DLS is a non-invasive technique used to determine the size distribution profile of small particles

in suspension, making it useful for assessing the quality and monodispersity of an assembled

DNA nanostructure sample.[23][24]

Sample Preparation: Dilute a small aliquot of the purified DNA nanostructure sample in an

appropriate buffer to a final concentration of approximately 1-10 nM.[25] The buffer should

be filtered to remove dust.

Instrument Setup: Set the instrument parameters, including solvent viscosity and refractive

index, and equilibrate the sample chamber to the desired temperature (e.g., 25°C).
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Measurement: Place the cuvette with the sample into the DLS instrument. Perform multiple

measurements (e.g., 10-15 runs of 10 seconds each) to obtain a reliable average.

Data Analysis: Analyze the resulting correlation function to obtain the hydrodynamic radius

(Rh) and polydispersity index (PDI). A monodisperse, correctly folded sample should show a

single, sharp peak corresponding to the expected size of the nanostructure.[25][26] A broad

peak or multiple peaks may indicate aggregation or the presence of misfolded structures.[24]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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